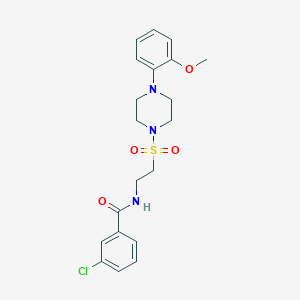

3-chloro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a potent, selective D4 dopamine receptor ligand . It is also known by its CAS number 91616-73-8 .

Molecular Structure Analysis

The geometric parameters and spectroscopic data obtained from DFT calculations were found to be in high agreement with experimental results . The HOMO–LUMO energy gap was calculated at 5.19 eV, while this value was experimentally found at 4.26 eV from the UV–Vis absorption spectrum .Chemical Reactions Analysis

The compound has been found to be an avid substrate for brain efflux transporters . More research is needed to fully understand its chemical reactivity.Physical And Chemical Properties Analysis

The compound has moderate lipophilicity . Further physical and chemical properties such as molecular weight, density, boiling point, melting point, and structural formula can be found using its CAS number .Scientific Research Applications

Dopamine Receptor Affinity

Research into derivatives of N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides, including compounds related to 3-chloro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide, has shown significant interest in their potential as selective dopamine D(3) receptor ligands. A study highlighted structural modifications that led to compounds displaying moderate affinity for the D(3) receptor, suggesting their potential in developing treatments targeting the dopamine system, particularly in disorders such as schizophrenia and Parkinson's disease (Leopoldo et al., 2002).

Serotonin Receptor Agonism

Another area of application involves the synthesis and pharmacological evaluation of benzamide derivatives as selective serotonin 4 (5-HT4) receptor agonists. These compounds have shown promise in accelerating gastric emptying and increasing the frequency of defecation, indicating their potential as novel prokinetic agents with reduced side effects, particularly in treating gastrointestinal motility disorders (Sonda et al., 2004).

Antimicrobial Activity

The synthesis of new pyridine derivatives, including structures related to 3-chloro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide, has been investigated for antimicrobial applications. These compounds have shown considerable antibacterial activity, suggesting their potential in addressing resistant bacterial infections (Patel & Agravat, 2009).

Tocolytic Activity

Research into the tocolytic activity of benzamido-piperazine derivatives demonstrated significant inhibition of uterine smooth muscle contractions in non-pregnant rats. This suggests the compound's potential as a therapeutic agent in managing preterm labor by acting possibly through muscarinic receptors (Lucky & Omonkhelin, 2009).

Crystal Structure and DFT Calculations

A study focused on the crystal structure, Hirshfeld surface analysis, and density functional theory (DFT) calculations of novel piperazine derivatives, offering insights into their reactive sites for electrophilic and nucleophilic interactions. This research contributes to the understanding of the molecular properties that could influence the compounds' pharmacological activities (Kumara et al., 2017).

Mechanism of Action

Target of Action

The primary target of this compound is the Dopamine D4 receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors .

Mode of Action

This compound acts as a potent and selective ligand for the D4 dopamine receptor . A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In this case, the compound binds to the D4 receptor, thereby initiating a biochemical response in the CNS .

Pharmacokinetics

Its solubility in dmso suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action would be primarily related to its interaction with the D4 dopamine receptor. This could potentially influence a range of neurological processes, given the broad role of dopamine in the CNS .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound’s stability might be affected by exposure to light, hence it is recommended to store it in a dark place Additionally, the compound’s efficacy could be influenced by various biological factors within the body, such as the presence of other neurotransmitters or the individual’s overall health status

Future Directions

The compound’s potential as a PET radioligand for imaging of brain D3 receptors in rodents and monkeys has been explored, but it was found to be ineffective due to its status as an efflux transporter substrate . Future research could explore modifications to its structure to overcome this limitation and improve its effectiveness as a radioligand.

properties

IUPAC Name |

3-chloro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3O4S/c1-28-19-8-3-2-7-18(19)23-10-12-24(13-11-23)29(26,27)14-9-22-20(25)16-5-4-6-17(21)15-16/h2-8,15H,9-14H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQHAGCDSMRJDGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2-[1-(aminomethyl)cyclopentyl]acetate](/img/structure/B2801776.png)

![3-Bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2801781.png)

![1-(4-ethoxyphenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2801787.png)

![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2801795.png)